CAY10564

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

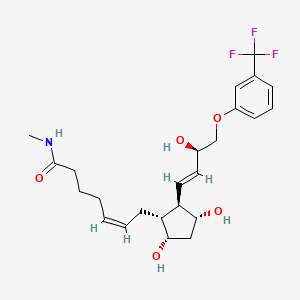

S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10564 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of one minute in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 59% and 16% at pH 6.0 and 7.4, respectively.

Applications De Recherche Scientifique

Biochar Amendment in Rice Production

- Research shows that biochar application improves soil productivity and grain yields in upland rice production, particularly in soils with low nitrogen supply. However, its impact is highly dependent on soil fertility and fertilizer management (Asai et al., 2009).

Cluster Analysis in Life Sciences

- Cluster analysis is increasingly used in life sciences for analyzing scientific research data. It's particularly notable for its diverse applications across various fields, though its use in commercial purposes is more complex (Kettenring, 2009).

Genetic Algorithm for Complex System Optimisation

- A new real-coded crossover operator, CAC, enhances the performance of genetic algorithms in complex system optimization. This shows potential for improved decision-making in industrial applications (Jin et al., 2017).

Role of c-Myc in Differentiation and Apoptosis

- Inhibitory mutants of c-Myc induce erythroid differentiation and reduce apoptosis in human myeloid leukemia cells. This suggests a critical role of c-Myc/Max in maintaining undifferentiated states and drug-mediated apoptosis (Canelles et al., 1997).

BLT2 Agonist CAY10583 in Wound Healing

- CAY10583, a BLT2 agonist, accelerates wound healing in diabetic rats by promoting keratinocyte migration and indirectly enhancing fibroblast proliferation. This makes it a promising pharmaceutical agent for diabetic wounds (Luo et al., 2017).

Structure-Activity Relationship of BLT2 Agonists

- A study on CAY scaffold-based BLT2 agonists shows promising in vitro wound healing activity, indicating potential for the development of novel wound healing promoters (Hernandez‐Olmos et al., 2020).

ABCA1 Gene Polymorphisms and Atherosclerosis

- Polymorphisms in the ABCA1 gene show significant associations with HDL cholesterol levels and the prevalence of coronary artery calcification, impacting subclinical cardiovascular disease (Benton et al., 2007).

Radiation-Induced Chromosome Aberrations

- The RITCARD software program simulates chromosome aberrations due to radiation exposure, aiding in understanding cancer risk in the space environment (Plante et al., 2019).

HDAC6 Inhibitor CAY10603 in Cell Cycle and Senescence

- CAY10603 inhibits HDAC6, impacting the G1/S phase of the cell cycle and promoting senescence in murine fibroblasts transformed with oncogenes. It also affects autophagy induction in transformed cells (Kukushkin et al., 2019).

FRET Sensor for Phosphoinositides

- The CAY fluorescence sensor detects polyphosphorylated phosphoinositides, important in cell growth and motility. This sensor has potential applications in studying active actin dynamics in fibroblasts (Cicchetti et al., 2004).

Propriétés

Formule moléculaire |

C8H6ClNO2S |

|---|---|

Poids moléculaire |

215.7 |

InChI |

InChI=1S/C8H6ClNO2S/c9-6-3-1-5(2-4-6)7-8(11)12-10-13-7/h1-4,7-8H |

Clé InChI |

YCOSQMHGRDRAGH-UHFFFAOYSA-N |

SMILES |

Clc1ccc(cc1)C1[S]=NOC1O |

Synonymes |

4-(p-chlorophenyl)-1,3,2-Oxathiazolylium-5-olate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.